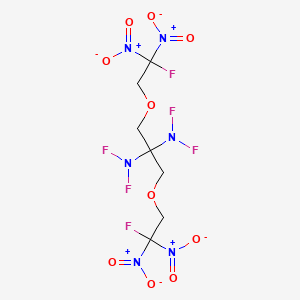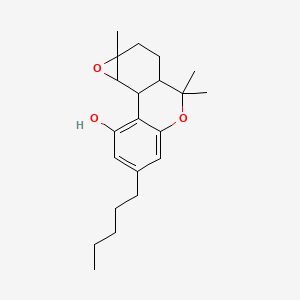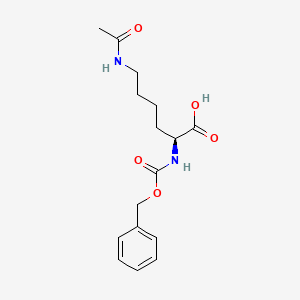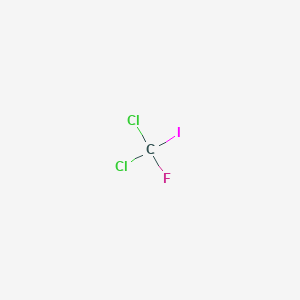
N-phenylmethcathinone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylmethcathinone Hydrochloride, also known as 2-(Methylphenylamino)-1-phenyl-1-propanone Hydrochloride, is a synthetic cathinone derivative. This compound is known for its stimulant properties and is often used in scientific research for its psychoactive effects. It is a white, hygroscopic powder that is soluble in water and other polar solvents .
準備方法
Synthetic Routes and Reaction Conditions
N-phenylmethcathinone Hydrochloride can be synthesized through several methods. One common method involves the reaction of α-Bromopropiophenone with methylamine, followed by hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is similar to the laboratory method but scaled up to handle larger quantities of reactants and solvents. The reaction is monitored using gas chromatography and mass spectrometry to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-phenylmethcathinone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form N-phenylmethcathinone.
Reduction: Can be reduced to form N-phenylmethamphetamine.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: N-phenylmethcathinone.
Reduction: N-phenylmethamphetamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-phenylmethcathinone Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cathinone derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating disorders such as ADHD and narcolepsy.
作用機序
The mechanism of action of N-phenylmethcathinone Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter .
類似化合物との比較
N-phenylmethcathinone Hydrochloride is similar to other synthetic cathinones such as:
Mephedrone: Another synthetic cathinone with similar effects but different pharmacokinetics.
N-ethylcathinone: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which affects its pharmacological properties and potency compared to other synthetic cathinones .
特性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC名 |
2-(N-methylanilino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-13(16(18)14-9-5-3-6-10-14)17(2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
InChIキー |
NAVAUHSYPSENCC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)











